molecular formula C26H27N3O4S B2989348 N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide CAS No. 951472-45-0

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide

Cat. No. B2989348
M. Wt: 477.58
InChI Key: JRRJRVOAYVMCJK-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common motif in pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .


Molecular Structure Analysis

The compound contains a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cycle . It also features a sulfonamide functional group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the sulfonamide) can increase solubility in water . The compound’s molecular weight can be estimated based on its formula .

Scientific Research Applications

Catalysis in Organic Synthesis

Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research illustrates the role of similar sulfamoyl-containing compounds in facilitating organic synthesis reactions, offering high yields and reusability of the catalyst without loss of activity (Goli-Jolodar et al., 2016).

Antimicrobial Activity

Sarvaiya, Gulati, and Patel (2019) explored the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds. They demonstrated that the structural incorporation of sulfamoylphenyl groups into heterocyclic compounds could yield promising antimicrobial agents. This underscores the potential of such derivatives in pharmaceutical applications targeting various bacterial and fungal pathogens (Sarvaiya et al., 2019).

Synthesis and Characterization of Quinazoline Derivatives

Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives to explore their diuretic, antihypertensive, and anti-diabetic potential. This study highlights the versatility of sulfonamide derivatives in medicinal chemistry, particularly in designing compounds with multiple therapeutic activities (Rahman et al., 2014).

Azabenzocycloheptenones and Heterocyclic Synthesis

Cromarty, Proctor, and Shabbir (1972) described the synthesis of benzazatropones and a quinoline aldehyde through the dehydrogenation of certain tetrahydro-1-benzazepine derivatives. The research on these compounds provides insights into synthetic pathways that could be relevant for the synthesis and functionalization of the compound of interest, demonstrating the synthetic versatility and potential applications in creating novel heterocyclic structures (Cromarty et al., 1972).

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the medicinal properties of other sulfonamides, it could potentially have pharmaceutical applications .

properties

IUPAC Name

N-[4-[(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-2-6-25(30)27-21-10-13-23(14-11-21)34(32,33)28-22-12-15-24-20(17-22)9-16-26(31)29(24)18-19-7-4-3-5-8-19/h3-5,7-8,10-15,17,28H,2,6,9,16,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRJRVOAYVMCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide

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